Core Concept: The Role of Mcl-1 in Apoptosis and Cancer
Core Concept: The Role of Mcl-1 in Apoptosis and Cancer
An in-depth analysis of publicly available scientific literature and patent databases did not yield specific information for a compound designated "Mcl1-IN-7." This identifier does not correspond to a widely recognized Mcl-1 inhibitor in the reviewed resources. Therefore, a detailed technical guide on its specific mechanism of action, quantitative data, and experimental protocols cannot be provided.
However, a wealth of information exists for other potent and well-characterized Mcl-1 inhibitors. This guide will focus on the general mechanism of action of selective Mcl-1 inhibitors, using publicly available data for representative compounds to illustrate the key principles of Mcl-1 inhibition.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its primary function is to promote cell survival by binding to and sequestering pro-apoptotic proteins, particularly Bak and Bax.[2][3] In many cancers, Mcl-1 is overexpressed, which allows tumor cells to evade programmed cell death (apoptosis) and contributes to resistance to various cancer therapies.[4] Therefore, inhibiting Mcl-1 is a promising therapeutic strategy to induce apoptosis in cancer cells.
General Mechanism of Action of Mcl-1 Inhibitors
Selective Mcl-1 inhibitors are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., Noxa, Bim).[1] These inhibitors bind with high affinity to a hydrophobic groove on the Mcl-1 protein, known as the BH3-binding groove.[1] This competitive binding displaces pro-apoptotic proteins like Bak that are sequestered by Mcl-1.[2]
The release of Bak from Mcl-1 is a critical step in the induction of apoptosis. Once freed, Bak can oligomerize in the outer mitochondrial membrane, leading to the formation of pores.[2] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating a cascade of caspases (executioner proteins) that dismantle the cell and lead to apoptotic cell death.[1]
Signaling Pathway of Mcl-1 Inhibition
Caption: Mechanism of apoptosis induction by Mcl-1 inhibitors.
Quantitative Data for Representative Mcl-1 Inhibitors
While data for "Mcl1-IN-7" is unavailable, the following table summarizes publicly available data for other well-documented Mcl-1 inhibitors to provide a comparative overview.
| Compound | Binding Affinity (Ki or IC50) to Mcl-1 | Cellular Activity (EC50) | Cell Line | Reference |
| AZD5991 | Ki < 1 nM | EC50 ~10-100 nM | Multiple Myeloma, AML | [5] |
| AMG 176 | IC50 < 1 nM | EC50 ~1-10 nM | Multiple Myeloma, AML | [6] |
| S63845 | Ki = 0.19 nM | EC50 ~10-100 nM | Various cancer cell lines | (Not directly in provided snippets, but widely reported) |
| VU661013 | Ki = 0.11 nM | EC50 ~10-100 nM | AML | (Not directly in provided snippets, but widely reported) |
Experimental Protocols
Detailed experimental protocols are highly specific to the research study. However, common methodologies used to characterize Mcl-1 inhibitors are outlined below.
Binding Affinity Assays
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Fluorescence Polarization (FP) Assay: This is a common method to measure the binding affinity of an inhibitor to Mcl-1.
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Principle: A fluorescently labeled BH3 peptide (e.g., from Bim or Noxa) is incubated with recombinant Mcl-1 protein. The binding of the large Mcl-1 protein to the small peptide results in a high fluorescence polarization signal. When an inhibitor is added, it displaces the fluorescent peptide, causing a decrease in the polarization signal.
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General Protocol:
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Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide probe in an appropriate assay buffer.
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Serial dilutions of the test compound (Mcl-1 inhibitor) are added to the mixture.
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The reaction is incubated to reach equilibrium.
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Fluorescence polarization is measured using a plate reader.
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The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
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Cellular Activity Assays
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Cell Viability/Cytotoxicity Assays: These assays determine the concentration of the inhibitor that causes a 50% reduction in cell viability (EC50).
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Principle: Cancer cell lines known to be dependent on Mcl-1 for survival are treated with the inhibitor. After a set incubation period, cell viability is measured.
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Common Assays:
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MTT/XTT Assay: Measures the metabolic activity of viable cells.
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CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
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General Protocol:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
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The viability reagent (e.g., MTT, CellTiter-Glo®) is added to the wells.
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The signal (absorbance or luminescence) is measured using a plate reader.
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The EC50 value is calculated from the dose-response curve.
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Target Engagement and Apoptosis Induction Assays
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Co-immunoprecipitation (Co-IP): Used to demonstrate that the inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins in cells.
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Caspase Activity Assays: Measures the activation of executioner caspases (e.g., Caspase-3/7) as a direct indicator of apoptosis.
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Principle: A luminogenic or fluorogenic substrate for caspase-3/7 is added to cell lysates or intact cells. Cleavage of the substrate by active caspases generates a signal that is proportional to caspase activity.
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General Protocol:
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Cells are treated with the Mcl-1 inhibitor for a specified time.
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The caspase-3/7 reagent is added.
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The luminescence or fluorescence is measured.
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Experimental Workflow for Characterizing an Mcl-1 Inhibitor
Caption: A typical workflow for the preclinical evaluation of an Mcl-1 inhibitor.
In Vivo Efficacy
The anti-tumor activity of Mcl-1 inhibitors is evaluated in animal models, typically using human cancer cell line-derived xenografts in immunocompromised mice. For instance, studies have shown that Mcl-1 inhibitors can cause tumor regression in models of multiple myeloma, acute myeloid leukemia (AML), and various solid tumors.[7][8] Efficacy is often assessed by measuring tumor volume over time in treated versus control animals. Pharmacodynamic studies may also be performed to confirm on-target activity in the tumor tissue, for example, by measuring levels of cleaved caspase-3.[7]
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism by Which Mcl-1 Regulates Cancer-Specific Apoptosis Triggered by mda-7/IL-24, an IL-10-Related Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
